

The Discovery of Carlactone: A Linchpin in Strigolactone Biosynthesis and Signaling

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Carlactone*

Cat. No.: *B12838652*

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Carlactone, a carotenoid-derived lactone, has been identified as a pivotal intermediate in the biosynthesis of strigolactones (SLs), a class of phytohormones that regulate diverse aspects of plant development and interaction with symbiotic and parasitic organisms. This technical guide provides a comprehensive overview of the discovery of **carlactone**, detailing the key experiments, enzymatic conversions, and signaling pathways. Quantitative data are summarized in structured tables for comparative analysis, and detailed experimental protocols are provided for key methodologies. Visual diagrams generated using Graphviz are included to illustrate the intricate molecular pathways, offering a valuable resource for researchers in plant biology, biochemistry, and agrochemical development.

Introduction

Strigolactones (SLs) are a class of terpenoid lactones that play crucial roles in plant architecture, particularly in the inhibition of shoot branching.^{[1][2]} Initially identified as germination stimulants for parasitic weeds of the genera *Striga* and *Orobanche*, they were later recognized as essential signaling molecules in the establishment of symbiosis with arbuscular mycorrhizal fungi.^{[1][3]} The elucidation of the SL biosynthetic pathway has been a significant area of research, leading to the groundbreaking discovery of **carlactone** as a central precursor.^{[1][4][5]}

This guide delves into the technical details surrounding the discovery of **carlactone**, providing an in-depth resource for scientists working to understand and manipulate the strigolactone pathway for agricultural and biotechnological applications.

The Biosynthetic Pathway of Carlactone

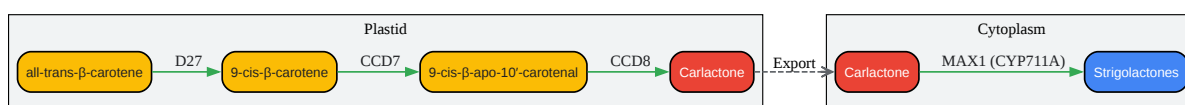
The journey from a common plant pigment to a potent signaling molecule is a multi-step enzymatic process. **Carlactone** is synthesized from all-trans- β -carotene, a C40 carotenoid, through the sequential action of three key enzymes.^{[5][6][7]}

Key Enzymes and Reactions

The conversion of all-trans- β -carotene to **carlactone** is a three-step process:

- **Isomerization:** The pathway is initiated by the β -carotene isomerase DWARF27 (D27), which converts all-trans- β -carotene to 9-cis- β -carotene.^{[5][6]} This stereospecific isomerization is a critical priming step for the subsequent cleavage reactions.
- **First Cleavage:** The CAROTENOID CLEAVAGE DIOXYGENASE 7 (CCD7) then cleaves 9-cis- β -carotene to produce 9-cis- β -apo-10'-carotenal and β -ionone.^{[6][8]}
- **Second Cleavage and Rearrangement:** Finally, CAROTENOID CLEAVAGE DIOXYGENASE 8 (CCD8) acts on 9-cis- β -apo-10'-carotenal. This enzyme catalyzes a second cleavage and a subsequent intramolecular rearrangement and cyclization to form **carlactone**.^{[1][4][6]}

This biosynthetic cascade primarily occurs in the plastids, with the resulting **carlactone** being exported to the cytoplasm for further modification.^{[7][9]}



[Click to download full resolution via product page](#)

Fig. 1: The biosynthetic pathway of **carlactone** from all-trans- β -carotene.

From Carlactone to Bioactive Strigolactones

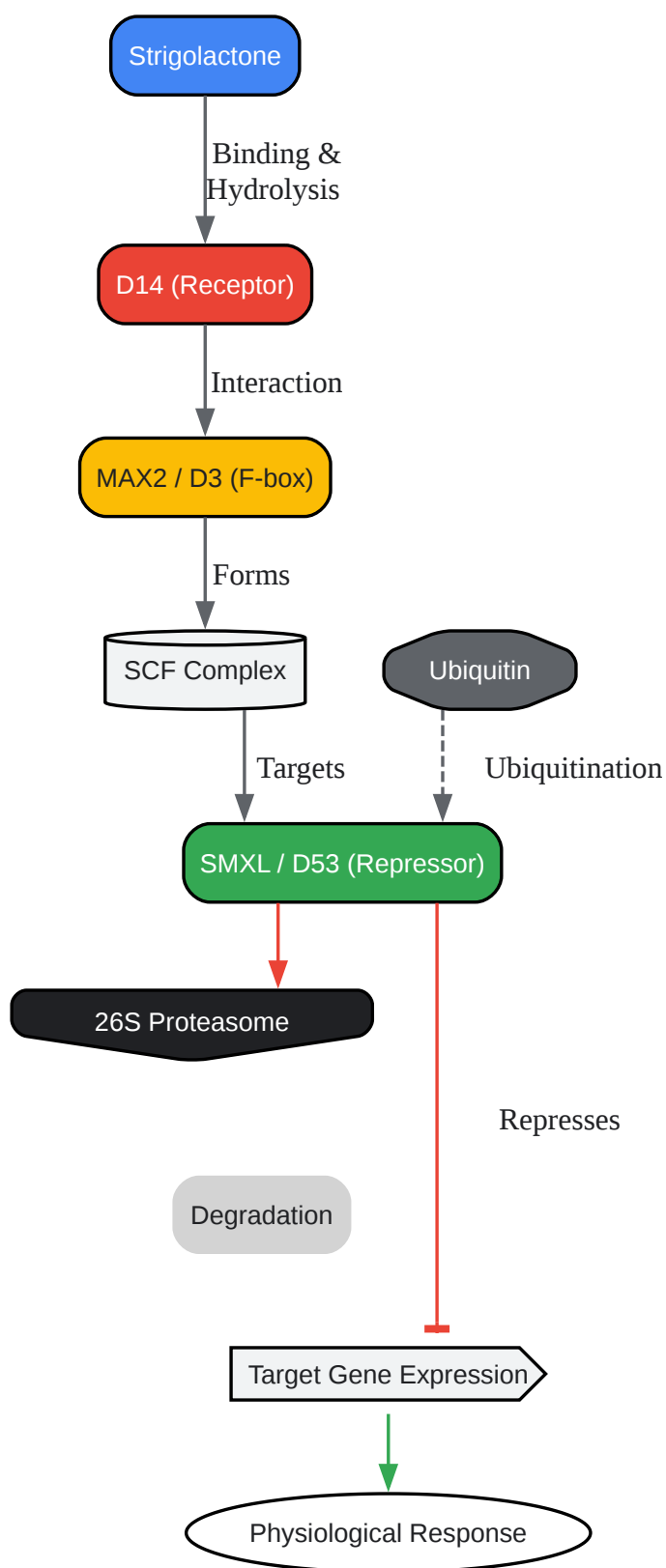
Carlactone itself exhibits some biological activity, but it is primarily a precursor to a diverse array of strigolactones.^{[4][10]} The conversion of **carlactone** into these downstream molecules is catalyzed by cytochrome P450 monooxygenases of the CYP711A subfamily, with MORE AXILLARY GROWTH 1 (MAX1) being a key and well-studied example in *Arabidopsis thaliana*.^{[11][12][13]}

MAX1 and its homologs catalyze the oxidation of **carlactone**.^[11] In *Arabidopsis*, MAX1 converts **carlactone** into carlactonoic acid (CLA).^{[11][14]} This conversion involves the oxidation of the C-19 methyl group of **carlactone**.^{[11][15]} Carlactonoic acid can then be further metabolized, for instance by methylation to methyl carlactonoate (MeCLA), which has been shown to be a bioactive compound that can interact with the strigolactone receptor.^{[11][16]} In other plant species, such as rice, MAX1 homologs can catalyze further cyclization reactions to form the canonical ABC-ring structure of strigolactones like orobanchol.^[8]

Strigolactone Signaling Pathway

The perception and transduction of the strigolactone signal involve a unique mechanism centered around the α/β hydrolase receptor, DWARF14 (D14).^{[17][18][19]}

The signaling cascade is initiated by the binding of a strigolactone molecule to the D14 receptor.^[19] This binding event is followed by the hydrolysis of the strigolactone by D14.^[17] This hydrolysis is crucial as it leads to a conformational change in the D14 protein, creating a covalently linked intermediate molecule (CLIM).^[17] The altered conformation of D14 facilitates its interaction with an F-box protein, MAX2 (in *Arabidopsis*) or D3 (in rice), which is a component of an SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex.^{[17][18][20]} This complex then targets transcriptional repressor proteins, such as SMXLs (SUPPRESSOR OF MAX2 1-LIKE) in *Arabidopsis* or D53 in rice, for ubiquitination and subsequent degradation by the 26S proteasome.^{[18][21]} The degradation of these repressors derepresses the transcription of downstream target genes, leading to the physiological responses associated with strigolactones.



[Click to download full resolution via product page](#)

Fig. 2: A simplified model of the strigolactone signaling pathway.

Quantitative Data Summary

The discovery and characterization of **carlactone** have been supported by a wealth of quantitative data from various experimental approaches.

Table 1: Endogenous Levels of Carlactone in Plant Tissues

Plant Species	Genotype	Tissue	Carlactone Level (pg/g FW)	Reference
Oryza sativa	Wild Type	Root	Mean ± SD (n=3)	[1]
Oryza sativa	d10-1 (CCD8 mutant)	Root	Not Detected	[1]
Oryza sativa	d14-1 (SL receptor mutant)	Root	Highly Elevated	[1]
Arabidopsis thaliana	Wild Type (Col-0)	Root	Mean ± SD (n=3)	[1]
Arabidopsis thaliana	max4-8 (CCD8 mutant)	Root	Not Detected	[1]
Arabidopsis thaliana	max1-4 (CYP711A1 mutant)	Root	Exceptionally High	[1]
Arabidopsis thaliana	atd14-2 (SL receptor mutant)	Root	High Level	[1]

Note: Specific numerical values with standard deviations are often presented in the source literature and should be consulted for precise comparisons.

Table 2: Kinetic Parameters of MAX1 Enzyme Activity

Substrate	Apparent Km (nM)	Apparent kcat (min-1)	Reference
rac-Carlactone	413 ± 65	0.063 ± 0.003	[14]
rac-19-hydroxy-CL	960 ± 87	0.114 ± 0.003	[14]

Table 3: Biological Activity of Carlactone

Bioassay	Treatment	Concentration	Effect	Reference
Rice Tillering	Carlactone	3 µM (daily for 2 weeks)	Rescued high-tillering phenotype of SL-deficient mutants	[10]
Striga hermonthica Seed Germination	Carlactone	Concentration-dependent	Induced seed germination	[10]

Experimental Protocols

The following sections provide an overview of the key experimental methodologies that were instrumental in the discovery and characterization of **carlactone**.

In Vitro Enzyme Assays for Carlactone Biosynthesis

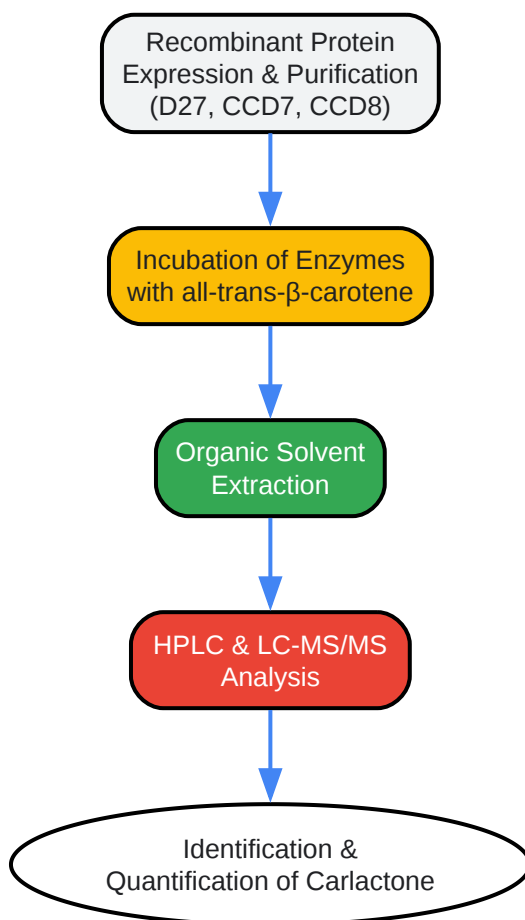
Objective: To demonstrate the enzymatic conversion of carotenoid precursors to **carlactone** by D27, CCD7, and CCD8.

Methodology:

- **Recombinant Protein Expression:** The cDNAs for D27, CCD7, and CCD8 from a plant species (e.g., rice, Arabidopsis) are cloned into expression vectors and transformed into a suitable host, such as *E. coli*. The recombinant proteins are then expressed and purified.[8]
- **Enzyme Reaction:** The purified enzymes are incubated with their respective substrates in a reaction buffer. For the complete pathway, all-trans-β-carotene is incubated with D27, CCD7,

and CCD8.[5]

- Product Extraction: After the reaction, the products are extracted from the aqueous phase using an organic solvent (e.g., ethyl acetate).
- Analysis: The extracted products are analyzed by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to identify and quantify the formation of **carlactone**. [8]



[Click to download full resolution via product page](#)

Fig. 3: Workflow for the in vitro biosynthesis of **carlactone**.

Quantification of Endogenous Carlactone by LC-MS/MS

Objective: To detect and quantify **carlactone** in plant tissues.

Methodology:

- **Sample Preparation:** Plant tissues (e.g., roots) are harvested, frozen in liquid nitrogen, and ground to a fine powder.
- **Extraction:** The powdered tissue is extracted with a suitable solvent mixture (e.g., acetone or ethyl acetate). A known amount of a labeled internal standard (e.g., ¹³C-labeled **carlactone**) is added for accurate quantification.[\[1\]](#)[\[22\]](#)
- **Purification:** The crude extract is purified using Solid Phase Extraction (SPE) or other chromatographic techniques to remove interfering compounds.
- **LC-MS/MS Analysis:** The purified extract is injected into a Liquid Chromatography system coupled to a Tandem Mass Spectrometer (LC-MS/MS). The separation is typically performed on a C18 reverse-phase column. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, using specific precursor-to-product ion transitions for both endogenous **carlactone** and the labeled internal standard.[\[1\]](#)[\[22\]](#)
- **Quantification:** The amount of endogenous **carlactone** is calculated by comparing the peak area of the endogenous analyte to that of the internal standard.

Strigolactone Bioassays

Objective: To assess the biological activity of **carlactone** and other strigolactone-related molecules.

Methodologies:

- **Shoot Branching Inhibition Assay:**
 - Seedlings of strigolactone-deficient mutants (e.g., max mutants in Arabidopsis, d mutants in rice) are grown.[\[10\]](#)
 - A solution of the test compound (e.g., **carlactone**) or a control is applied to the axillary buds or the growth medium.
 - The number and length of axillary branches are measured over time and compared to control-treated plants.[\[10\]](#)
- **Parasitic Seed Germination Assay:**

- Seeds of a parasitic plant (e.g., *Striga hermonthica*) are pre-conditioned in the dark on moist filter paper.
- A solution of the test compound at various concentrations is applied to the pre-conditioned seeds.
- The germination rate is determined by counting the number of seeds with a protruding radicle after a specific incubation period.[\[10\]](#)
- Protoplast-based Luciferase Reporter Assay:
 - A reporter construct is created where the expression of a luciferase gene is driven by a strigolactone-responsive promoter, or a fusion of the D14 receptor to luciferase is used.[\[23\]](#)[\[24\]](#)[\[25\]](#)
 - This construct is transformed into plant protoplasts.
 - The protoplasts are treated with the test compound.
 - The luciferase activity is measured using a luminometer, providing a quantitative measure of the activation of the strigolactone signaling pathway.[\[23\]](#)[\[24\]](#)

Conclusion

The discovery of **carlactone** has been a landmark achievement in plant hormone biology, providing a crucial link between carotenoids and the diverse world of strigolactones. The elucidation of its biosynthetic and signaling pathways has opened up new avenues for understanding plant development and its interactions with the environment. The technical approaches detailed in this guide have been fundamental to these discoveries and will continue to be invaluable tools for researchers and drug development professionals seeking to modulate strigolactone biology for the improvement of crop yields and the management of parasitic weeds. The ongoing investigation into the downstream metabolism of **carlactone** and the intricacies of its signaling network promises to yield further exciting insights into the complex life of plants.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Carlactone is an endogenous biosynthetic precursor for strigolactones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Synthesis of Carlactone Derivatives to Develop a Novel Inhibitor of Strigolactone Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. The path from β -carotene to carlactone, a strigolactone-like plant hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. journals.biologists.com [journals.biologists.com]
- 8. academic.oup.com [academic.oup.com]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Carlactone is converted to carlactonoic acid by MAX1 in Arabidopsis and its methyl ester can directly interact with AtD14 in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A role for more axillary growth1 (MAX1) in evolutionary diversity in strigolactone signaling upstream of MAX2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. pnas.org [pnas.org]
- 15. Carlactone is converted to carlactonoic acid by MAX1 in Arabidopsis and its methyl ester can directly interact with AtD14 in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A carlactonoic acid methyltransferase that contributes to the inhibition of shoot branching in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. DWARF14 is a non-canonical hormone receptor for strigolactone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Phloem Transport of the Receptor DWARF14 Protein Is Required for Full Function of Strigolactones - PMC [pmc.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. Strigolactone Promotes Degradation of DWARF14, an α/β Hydrolase Essential for Strigolactone Signaling in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | DWARF14, A Receptor Covalently Linked with the Active Form of Strigolactones, Undergoes Strigolactone-Dependent Degradation in Rice [frontiersin.org]
- 22. Carlactone is an endogenous biosynthetic precursor for strigolactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Evaluation of Bioactivity of Strigolactone-Related Molecules by a Quantitative Luminometer Bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. A Protoplast-Based Bioassay to Quantify Strigolactone Activity in Arabidopsis Using StrigoQuant | Springer Nature Experiments [experiments.springernature.com]
- 25. iris.unito.it [iris.unito.it]
- To cite this document: BenchChem. [The Discovery of Carlactone: A Linchpin in Strigolactone Biosynthesis and Signaling]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12838652#investigating-the-discovery-of-carlactone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com